2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid - 1423029-05-3

2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid

Catalog Number: EVT-1818123
CAS Number: 1423029-05-3
Molecular Formula: C13H10N4O2
Molecular Weight: 254.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the specific synthesis of 2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid is not described in the provided papers, several related synthetic approaches for [, , ]triazolo[4,3-b]pyridazine derivatives are reported. Common strategies involve:

  • Condensation and Cyclization: Starting from readily available precursors like pyridazinones or hydrazines, these compounds can be synthesized through condensation reactions followed by cyclization. For instance, 6-methyl-2-methylsulfanilpyrimidin-4-ol can be condensed with substituted benzoic acid hydrazides and subsequently cyclized to yield 5-methyl-3-aryl[1,2,4]triazolo[4,3-a]pyrimidin-7-ols [ [] ].
  • Multi-step synthesis from substituted triazoles: Building upon pre-existing triazole scaffolds, multi-step reactions involving alkylation, condensation, and cyclization can lead to diversely substituted [, , ]triazolo[4,3-b]pyridazines. For example, starting from 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol, a series of reactions with various reagents yielded 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid and its salts [ [] ].
Molecular Structure Analysis

The core structure of [, , ]triazolo[4,3-b]pyridazines comprises a fused triazole and pyridazine ring. The specific example of 2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid includes a methyl substituent at the 6-position of the triazolopyridazine core and a benzoic acid moiety at the 2-position.

Chemical Reactions Analysis

The reactivity of [, , ]triazolo[4,3-b]pyridazines, including 2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid, is driven by the presence of multiple nitrogen atoms and potential functionalities within the substituents.

  • Enzyme Inhibition: Some derivatives have shown inhibitory activity against enzymes like tankyrases [ [] ], c-Met kinase [ [, ] ], and cyclooxygenase-2 [ [] ], potentially through competitive or non-competitive binding to the enzyme active site.
  • Receptor Modulation: Certain derivatives exhibit antagonistic activity against 5-HT2 receptors [ [] ], suggesting their ability to modulate receptor function.
Applications

Although specific applications of 2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid are not documented in the provided papers, research on analogous [, , ]triazolo[4,3-b]pyridazine derivatives highlights their potential in various fields:

  • Medicinal Chemistry: These compounds have shown promise as potential therapeutic agents due to their diverse biological activities. Specifically, they have demonstrated activity against cancer cells [ [, , , , ] ], bacterial and fungal pathogens [ [, , , , , , , ] ], and as potential anti-inflammatory agents [ [] ].

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives

  • Compound Description: This series encompasses various N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives, synthesized from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)aniline. Preliminary antimicrobial activity tests revealed good to moderate efficacy against different microorganisms [].

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)sulfonamide derivatives

  • Compound Description: These derivatives were synthesized alongside the benzamide counterparts, utilizing 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)aniline as the starting material. They were also subjected to preliminary antimicrobial screening, demonstrating good to moderate activity [].

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

  • Compound Description: PF-04254644 is a highly selective inhibitor of the c-Met receptor tyrosine kinase, discovered through structure-based design and optimization. Despite promising selectivity for c-Met, it exhibited broad inhibition across the phosphodiesterase family, leading to cardiac complications in rats [].
  • Relevance: This compound, like 2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid, contains the [, , ]triazolo[4,3-b]pyridazine scaffold as a central structural feature. The key difference lies in the substitutions at the 3-position of the triazolopyridazine ring and the presence of a chiral ethyl linker in PF-04254644.

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

  • Compound Description: SAR125844 is a potent and selective MET kinase inhibitor, identified as a potential therapeutic for MET-dependent cancers. It demonstrated favorable pharmacological properties in preclinical studies, including sustained target engagement at tolerated doses [].
  • Relevance: Both SAR125844 and 2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid belong to the [, , ]triazolo[4,3-b]pyridazine class of compounds. The primary structural differences stem from the various substituents on the triazolopyridazine ring and the presence of a benzothiazole moiety linked via a sulfur atom in SAR125844.

4-(2-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (12)

  • Compound Description: Compound 12 is a low nanomolar, selective tankyrase inhibitor acting as an NAD+ competitor, confirmed by crystallographic analysis. Preliminary data suggest its potential as a valuable pharmacological tool for investigating tankyrase's role in disease [].

2,2-Diethyl-3-(7-methyl[1,2,4]-triazolo[1,5-b]pyridazin-6-yl)oxypropanesulfonamide (13)

  • Compound Description: Compound 13 demonstrated potent anti-asthmatic activity in studies on PAF-induced bronchoconstriction in guinea pigs, highlighting its potential for treating asthma and other respiratory conditions [].
  • Relevance: While both this compound and 2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid contain the triazolopyridazine system, they are structurally distinct. Compound 13 possesses a [, , ]triazolo[1,5-b]pyridazine core, differing in the arrangement of nitrogen atoms within the triazole ring compared to the [, , ]triazolo[4,3-b]pyridazine core of the target compound. Additionally, their substituents and their attachment points on the triazolopyridazine framework vary.

This list offers a glimpse into the diversity within the chemical space surrounding the [, , ]triazolo[4,3-b]pyridazine scaffold. It highlights that subtle variations in substituents and their positions can drastically alter biological activities. Understanding these relationships is crucial for developing novel therapeutics with improved efficacy and safety profiles.

Properties

CAS Number

1423029-05-3

Product Name

2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid

IUPAC Name

2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzoic acid

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C13H10N4O2/c1-8-6-7-11-14-15-12(17(11)16-8)9-4-2-3-5-10(9)13(18)19/h2-7H,1H3,(H,18,19)

InChI Key

QGYUXXOSMKAFKY-UHFFFAOYSA-N

SMILES

CC1=NN2C(=NN=C2C3=CC=CC=C3C(=O)O)C=C1

Canonical SMILES

CC1=NN2C(=NN=C2C3=CC=CC=C3C(=O)O)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.